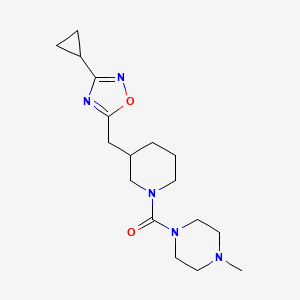

![molecular formula C18H12ClN3OS2 B2812902 1-(4-氯苯基)-2-({5-苯基-[1,2,4]三唑并[3,4-b][1,3]噻唑-3-基}硫代基)乙酮 CAS No. 690961-60-5](/img/structure/B2812902.png)

1-(4-氯苯基)-2-({5-苯基-[1,2,4]三唑并[3,4-b][1,3]噻唑-3-基}硫代基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

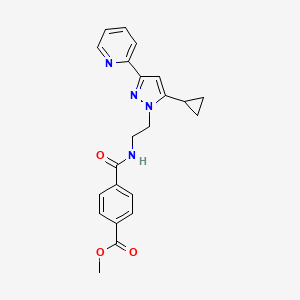

The compound “1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . For instance, N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

The molecular structure of similar triazole compounds has been analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . For instance, the IR spectrum of a similar compound showed peaks corresponding to NH stretching, C=N stretching, C=C stretching, N–N=C stretching, and C–S–C stretching .Chemical Reactions Analysis

The chemical reactions involving similar triazole compounds have been studied . For example, when a certain compound was reacted with 4a in chloroform under reflux, it afforded one isolable product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazole compounds have been analyzed . For example, the 1H NMR spectrum of a similar compound showed peaks corresponding to various protons .科学研究应用

合成应用

一项研究介绍了新型三唑并[1,5-a]三嗪-7-酮和高度官能化的[1,2,4]三唑的合成。此过程涉及多个步骤,包括烷基化、与对硝基苯基氯甲酸酯反应以及缩合,从而生成在各种科学应用中具有潜力的化合物(Heras 等,2003)。

抗菌活性

对 S-三唑衍生物的研究重点介绍了它们的合成和随后的抗菌活性测试。这些化合物对细菌生长表现出显着的抑制作用,表明其作为抗菌剂开发的潜力(Ghattas 等,2012)。

杂环化合物合成

苯基(三氯甲基)甲醇与取代硫脲和氨基硫醇反应生成各种杂环化合物,表明了一种合成噻唑烷酮、噻二嗪酮和其他杂环的办法(Reeve 和 Coley,1979)。

结构表征

同构噻唑的合成和结构表征为它们的晶体结构提供了见解,为进一步的化学和药物研究奠定了基础(Kariuki 等,2021)。

抗菌和抗真菌剂

合成了一系列新型带有吡唑的三唑并噻二唑,并针对各种细菌和真菌菌株测试了它们的体外活性。一些化合物表现出显着的抑制作用,几乎等于标准药物,强调了它们作为抗菌和抗真菌剂的潜力(Reddy 等,2010)。

未来方向

The future directions in the research of similar triazole compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

属性

IUPAC Name |

1-(4-chlorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS2/c19-14-8-6-13(7-9-14)16(23)11-25-18-21-20-17-22(18)15(10-24-17)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIGHIBFXQIMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)